molecular formula C22H12N4O13 B12470895 4-Acetylbenzene-1,3-diyl bis(2,4-dinitrobenzoate)

4-Acetylbenzene-1,3-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B12470895
M. Wt: 540.3 g/mol
InChI Key: VBWKYKMSLGTXGO-UHFFFAOYSA-N
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Description

2-ACETYL-5-(2,4-DINITROBENZOYLOXY)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-5-(2,4-DINITROBENZOYLOXY)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with a phenolic compound, followed by acetylation. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-5-(2,4-DINITROBENZOYLOXY)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-ACETYL-5-(2,4-DINITROBENZOYLOXY)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ACETYL-5-(2,4-DINITROBENZOYLOXY)PHENYL 2,4-DINITROBENZOATE involves its interaction with molecular targets through its nitro and ester groups. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-DINITROPHENYLHYDRAZINE: Known for its use in the detection of carbonyl compounds.

    2,4-DINITROPHENOL: Used as a pesticide and in biochemical research.

    2,4-DINITROBENZOIC ACID: A precursor in organic synthesis.

Properties

Molecular Formula

C22H12N4O13

Molecular Weight

540.3 g/mol

IUPAC Name

[4-acetyl-3-(2,4-dinitrobenzoyl)oxyphenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C22H12N4O13/c1-11(27)15-7-4-14(38-21(28)16-5-2-12(23(30)31)8-18(16)25(34)35)10-20(15)39-22(29)17-6-3-13(24(32)33)9-19(17)26(36)37/h2-10H,1H3

InChI Key

VBWKYKMSLGTXGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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